

Fostamatinib cost-effectiveness other ITP therapies

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Compound Focus: Fostamatinib

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Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for **Fostamatinib** and other common ITP therapies, synthesized from clinical trial results and real-world evidence.

TABLE 1: Comparison of **Fostamatinib** with Other ITP Therapies

Therapy (Class)	Mechanism of Action	Key Efficacy Data (Response Rates)	Common Adverse Events	Key Clinical Trial Findings / Notes
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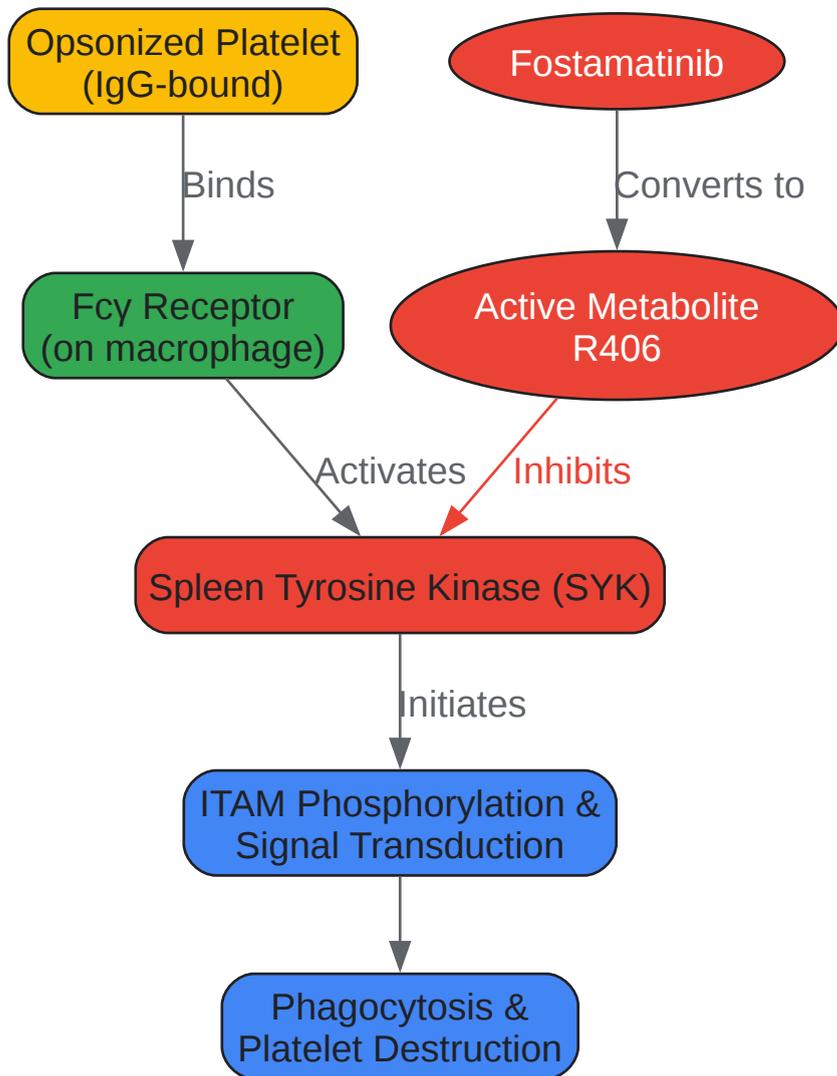
| **Fostamatinib (SYK inhibitor)** [1] [2] | Inhibits spleen tyrosine kinase (Syk), reducing antibody-mediated platelet destruction [1] [3]. | - **Stable Response:** 18% (vs. 0% placebo) in phase 3 trials [1].

- **Overall Response:** 53.6%-79% in clinical trials; up to 85.9% in real-world early-line use [4] [5].
- **Median time to response:** 11-15.5 days [4] [1]. | Diarrhea (31%), hypertension ($\geq 20\%$), nausea, elevated liver enzymes, dizziness, neutropenia [4] [1] [2]. | A unique mechanism targeting platelet destruction. Effective in multi-refractory patients, including those who failed TPO-RAs [4] [6]. | | **Thrombopoietin Receptor Agonists (TPO-RAs)** (e.g., Romiplostim, Eltrombopag) [1] [7] | Stimulates megakaryocyte proliferation and platelet production in bone marrow [1] [7]. | - **Romiplostim:** Superior efficacy in pediatric ITP (ORR OR=17.57 vs placebo) [7].
- **Eltrombopag:** Effective in pediatric ITP (ORR OR=5.34 vs placebo) [7]. | Headache, fatigue, liver toxicity (Eltrombopag), bone marrow fibrosis with long-term use [1] [7]. | Often used as second-line

therapy. Provides durable platelet count increases but rarely induces long-term off-therapy remission [1] [6]. | | **Rituximab (Anti-CD20)** [1] [8] | Depletes B-cells, reducing autoantibody production [1] [8]. | Variable response rates; durable responses in a minority of patients [1] [8]. | Infusion reactions, increased infection risk, hypogammaglobulinemia [1] [8]. | Considered for second-line treatment. Lacks predictors of response [1] [8]. | | **Corticosteroids** (e.g., Prednisone, Dexamethasone) [1] [9] | Immunosuppression to reduce autoantibody production and impede platelet destruction [1]. | Rapid initial response; low rates of durable remission [1] [6]. | Weight gain, hyperglycemia, hypertension, insomnia, osteoporosis with prolonged use [1]. | Standard first-line therapy. Long-term use limited by significant toxicity [1]. | | **Splenectomy** [1] [6] | Removes a primary site of platelet destruction and autoantibody production [1]. | High initial response rate; potential for long-term remission [1] [6]. | Surgical complications, lifelong increased risk of infection (especially encapsulated bacteria), thrombosis [1] [6]. | Historically a standard second-line therapy. Use is declining due to availability of medical therapies and procedural risks [1] [6]. |

Fostamatinib's Mechanism of Action

Fostamatinib has a unique mechanism of action distinct from other ITP therapies. The diagram below illustrates its targeted inhibition of platelet destruction.



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Fostamatinib is an oral prodrug converted to active metabolite R406, a potent SYK inhibitor [1] [3]. SYK is crucial for signal transduction after Fc γ receptor activation by antibody-coated platelets [2] [10]. By blocking SYK, **fostamatinib** disrupts the intracellular signaling leading to phagocytosis and platelet destruction in the spleen and liver [1] [2].

Key Clinical Trial Methodologies

The efficacy data in Table 1 is derived from several key trial designs:

- **FIT-1 & FIT-2 (Phase 3, RCTs):** These were multicenter, randomized, double-blind, placebo-controlled trials in adults with chronic ITP refractory to prior therapies (median 3 prior treatments).

Patients received **fostamatinib** (100 mg BID) or placebo for 24 weeks, with option to increase to 150 mg BID after 4 weeks. The primary endpoint was stable response (platelet count $\geq 50 \times 10^9/L$ at ≥ 4 of 6 visits between weeks 14-24) [1] [6].

- **Real-World Evidence Study:** A large, multicenter, observational study across 42 Spanish centers. It prospectively and retrospectively evaluated 138 adult ITP patients treated with **fostamatinib**. Outcomes included response (platelet count $\geq 30 \times 10^9/L$ and doubling from baseline) and complete response (platelet count $\geq 100 \times 10^9/L$). This study provides evidence of effectiveness in daily practice across a wide age spectrum [4] [5].

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